Methylcyclopentane

Catalog No.
S560416
CAS No.
96-37-7
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylcyclopentane

CAS Number

96-37-7

Product Name

Methylcyclopentane

IUPAC Name

methylcyclopentane

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3

InChI Key

GDOPTJXRTPNYNR-UHFFFAOYSA-N

SMILES

CC1CCCC1

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
4.99e-04 M
Insoluble in water, miscible in ethanol, ether, and acetone.
water solubility = 42 mg/l @ 25 °C

Synonyms

cyclopentane,methyl-;Cyclopetane,methyl-;Methylcyclopentan;methyl-cyclopentan;methylcyclopentane(mcp);methyl-Cyclopetane;methylpentamethylene;METHYLCYCLOPENTANE

Canonical SMILES

CC1CCCC1

Building Block for Chemical Synthesis:

Methylcyclopentane serves as a valuable building block for synthesizing various complex molecules in organic chemistry research. Its cyclic structure and reactive nature make it a versatile starting material for creating:

  • Polymers: Methylcyclopentane is a key component in the production of polyurethanes, a class of versatile polymers used in diverse applications like insulation, adhesives, and coatings [].
  • Fine Chemicals: Through chemical modifications, methylcyclopentane can be transformed into various fine chemicals used in pharmaceuticals, agrochemicals, and other specialized applications [].
  • Medicinal Chemistry: Researchers are exploring the potential of methylcyclopentane derivatives as drug candidates due to their specific interactions with biological systems [].

Solvent in Research Settings:

Due to its non-polar nature, relatively low boiling point, and good solvency for various organic compounds, methylcyclopentane finds use as a solvent in various scientific research settings. Some specific applications include:

  • Chromatography: Methylcyclopentane is used as a mobile phase in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for separating and analyzing complex mixtures of organic compounds [].
  • Extractions: Researchers utilize methylcyclopentane for extracting specific compounds from natural products or biological samples due to its selective solvency properties [].
  • Material Science Research: Methylcyclopentane is employed in certain material science research areas, such as studying the properties of polymers or investigating the behavior of organic compounds in specific environments [].

Research on its own Properties:

Beyond its use as a starting material or solvent, methylcyclopentane itself is a subject of scientific research due to its interesting properties and potential applications. Some areas of investigation include:

  • Thermodynamic and physical property studies: Researchers are studying the thermodynamic and physical properties of methylcyclopentane, such as its heat capacity, viscosity, and phase transitions, to gain a deeper understanding of its behavior in various conditions [].
  • Environmental impact: Research is ongoing to assess the potential environmental impact of methylcyclopentane, including its biodegradability, persistence in the environment, and potential toxicity [].

Methylcyclopentane is an organic compound with the chemical formula C6H12\text{C}_6\text{H}_{12}. It is a colorless, flammable liquid that possesses a faint odor. This compound is primarily found in the naphthene fraction of petroleum and is often obtained as a mixture with cyclohexane. Methylcyclopentane is characterized by its non-planar structure, where the cyclohexane core can pucker to relieve structural stress. Historically, it was first synthesized in 1895 by Nikolai Kischner through the hydrogenation of benzene using hydriodic acid, marking a significant advancement in organic chemistry .

, including:

  • Dehydroisomerization: This reaction converts methylcyclopentane to benzene, typically catalyzed by platinum. It represents a classic aromatization process .
  • Hydrogenative Isomerization: This involves the rearrangement of methylcyclopentane into different structural isomers under hydrogen-rich conditions .
  • Hydrodecyclization: In the presence of hydrogen and specific catalysts, methylcyclopentane can be converted into lighter hydrocarbons, demonstrating its utility in refining processes .

Methylcyclopentane can be synthesized through several methods:

  • Hydrogenation of Benzene: The primary method involves the hydrogenation of benzene in the presence of iodine or other hydrogen donors, yielding methylcyclopentane as a product .
  • Cyclization of Alkenes: Another synthetic route includes the cyclization of 1-pentene or similar alkenes using acid catalysts to form methylcyclopentane .
  • Catalytic Reforming: In petroleum refining, methylcyclopentane is produced during catalytic reforming processes where naphthenes are converted into aromatics .

Methylcyclopentane has various applications across different fields:

  • Solvent: Due to its chemical properties, it serves as an effective solvent in organic synthesis.
  • Fuel Additive: Its high octane rating makes it suitable for use as an additive in fuels, enhancing combustion efficiency.
  • Chemical Intermediate: It is utilized in the production of other chemicals and hydrocarbons through various

Studies on methylcyclopentane interactions primarily focus on its reactivity with oxidizers. The compound can react vigorously when exposed to strong oxidizing agents, which poses safety risks during handling and storage. Research has indicated that vapors from methylcyclopentane may have narcotic effects and can lead to central nervous system disturbances upon inhalation .

Methylcyclopentane shares structural similarities with several compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Characteristics
CyclohexaneSaturated cyclic hydrocarbonFully saturated; lacks double bonds
1-MethylcyclobutaneSaturated cyclic hydrocarbonContains a cyclobutane ring; smaller ring size
3-MethylpentaneSaturated linear hydrocarbonLinear structure; branched compared to methylcyclopentane
EthylcyclobutaneSaturated cyclic hydrocarbonContains an ethyl group; larger substituent

Uniqueness of Methylcyclopentane

Methylcyclopentane's uniqueness lies in its balance between being a cyclic compound while also having a branched structure due to the methyl substitution. This characteristic contributes to its distinct physical properties, such as boiling point and reactivity compared to other similar hydrocarbons like cyclohexane and 3-methylpentane . Its role as an intermediate in various

First Synthesis by Freer and Perkin (1888)

The history of methylcyclopentane begins with the pioneering work of Paul Caspar Freer and W. H. Perkin Jr., who first synthesized the compound in 1888. Their method involved a Wurtz reaction, utilizing sodium metal and 1,5-dibromohexane as starting materials. The product, which they named “methylpentamethylene,” was identified before the establishment of modern chemical nomenclature at the 1892 Geneva Congress. This early synthesis was a landmark in the development of cycloalkane chemistry, as it provided a practical route to a six-carbon monocyclic hydrocarbon with a methyl substituent.

Kischner’s Discovery as Hydrogenation Product of Benzene (1895)

In 1895, Nikolai Kischner expanded the understanding of methylcyclopentane’s formation by demonstrating that it could be produced via the hydrogenation of benzene using hydriodic acid. This finding was significant because earlier attempts by chemists such as Marcellin Berthelot and Adolf von Baeyer to synthesize cyclohexane through similar methods had failed. Kischner’s work not only confirmed the structure and reactivity of methylcyclopentane but also highlighted its close relationship to benzene and cyclohexane, two foundational compounds in organic chemistry.

Significance in Chemical Research

Methylcyclopentane’s importance in chemical research is multifaceted. Its structure, a cyclopentane ring bearing a methyl group, presents intriguing questions regarding ring strain, conformational dynamics, and reactivity. The compound’s presence in the naphthene fraction of petroleum underscores its industrial relevance, especially as a precursor to aromatics like benzene through catalytic reforming processes. Furthermore, methylcyclopentane’s high research octane number (RON 103) and motor octane number (MON 95) make it valuable in fuel formulations, where it contributes to anti-knock properties.

In academic research, methylcyclopentane serves as a model substrate for studying catalytic transformations, including dehydrogenation, ring-opening, and isomerization reactions. Its relatively low reactivity under standard conditions, combined with its capacity for activation in the presence of metal catalysts, makes it an ideal candidate for mechanistic investigations in heterogeneous and homogeneous catalysis.

Evolution of Research Methodologies

Over the decades, methodologies for studying methylcyclopentane have evolved significantly. Early work relied on classical organic synthesis and qualitative analysis, while the advent of spectroscopic techniques (infrared, nuclear magnetic resonance, and mass spectrometry) enabled more precise characterization of methylcyclopentane and its derivatives. In the latter half of the twentieth century, advances in catalysis and computational chemistry facilitated detailed mechanistic studies of methylcyclopentane’s transformations on metal surfaces.

Recent years have witnessed the integration of density functional theory (DFT) calculations, high-throughput experimentation, and advanced chromatographic techniques, allowing for the elucidation of reaction pathways, activation energies, and product distributions with unprecedented accuracy. These methodological advancements have not only deepened the understanding of methylcyclopentane’s chemistry but have also enabled the rational design of catalysts for selective transformations.

Current Research Trends and Challenges

Contemporary research on methylcyclopentane is driven by several key themes: sustainable synthesis, catalytic upgrading, and environmental impact. The pursuit of renewable routes to methylcyclopentane, such as the conversion of biomass-derived intermediates, reflects a broader trend toward green chemistry and circular economy principles. In the field of catalysis, the selective dehydrogenation, isomerization, and ring-opening of methylcyclopentane remain active areas of investigation, with the aim of optimizing yields of value-added products like benzene, methylcyclopentadiene, and branched alkanes.

Challenges persist, particularly in achieving high selectivity and catalyst stability under industrial conditions. The environmental fate and toxicity of methylcyclopentane, though less acute than those of aromatic hydrocarbons, are also subjects of ongoing study, especially given its presence in gasoline and potential for atmospheric release. Addressing these challenges requires a multidisciplinary approach, integrating synthetic organic chemistry, catalysis, process engineering, and environmental science.

Physical Description

Methylcyclopentane appears as a colorless liquid. Insoluble in water and less dense than water. Flash point near 20°F. Very dangerous fire risk. Vapors may be narcotic and irritating. Used to make other chemicals.
Liquid

Color/Form

COLORLESS LIQUID

XLogP3

3.4

Boiling Point

161.2 °F at 760 mm Hg (NTP, 1992)
71.8 °C
71.8 °C @ 760 MM HG

Flash Point

-11 °F (NTP, 1992)
Less than 20 °F (less than -7 °C) (Closed Cup)

Vapor Density

2.9 (NTP, 1992) (Relative to Air)
2.9 (AIR= 1)

Density

0.749 at 68 °F (USCG, 1999)
0.7486 @ 20 °C/4 °C

LogP

3.37 (LogP)
log Kow = 3.37
3.37

Odor

Like gasoline

Melting Point

-224.3 °F (NTP, 1992)
-142.5 °C
-139.8°C

UNII

5G26CC1ASK

GHS Hazard Statements

Aggregated GHS information provided by 421 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 421 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 420 of 421 companies with hazard statement code(s):;
H225 (98.33%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (44.05%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (20.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (16.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

100 mm Hg at 64.2 °F ; 200 mm Hg at 93.2° F (NTP, 1992)
137.50 mmHg
vapor pressure = 138 mm Hg at 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

96-37-7

Wikipedia

Methylcyclopentane

Biological Half Life

4.00 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Petroleum refineries
Cyclopentane, methyl-: ACTIVE

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN COOL, WELL VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Dates

Modify: 2023-08-15

Evodialones A and B: Polyprenylated Acylcyclopentanone Racemates with a 3-Ethyl-1,1-diisopentyl-4-methylcyclopentane Skeleton from Evodia lepta

Ya-Qi Tang, Yi-Qiu Li, Yi-Bo Xie, Jun-Sheng Zhang, Wei Li, Lan-Lan Lou, Ge Zhang, Sheng Yin
PMID: 29847131   DOI: 10.1021/acs.jnatprod.7b00993

Abstract

Two polyprenylated acylcyclopentanone racemates, evodialones A (1) and B (2), featuring a 3-ethyl-1,1-diisopentyl-4-methylcyclopentane skeleton, were isolated from an extract of the aerial parts of Evodia lepta. Evodialone A (1) was resolved by chiral-phase HPLC to afford a pair of enantiomers, (+)- and (-)-evodialones A (1b/1a), while evodialone B (2) could not be resolved. Their structures were elucidated by spectroscopic analysis and a combination of computational techniques including gauge-independent atomic orbital calculation of 1D NMR data and experimental and TDDFT-calculated ECD spectra. A putative biosynthetic pathway of 1 and 2 starting from the monocyclic polyprenylated acylphloroglucinols is proposed. All the isolates were screened for the antimicrobial activity in vitro, and 1a and 1b showed moderate inhibitory activities against several pathogenic fungi with MICs values of 17.1-68.3 μM.


Anaerobic alkane biodegradation by cultures enriched from oil sands tailings ponds involves multiple species capable of fumarate addition

BoonFei Tan, Kathleen Semple, Julia Foght
PMID: 25873461   DOI: 10.1093/femsec/fiv042

Abstract

A methanogenic short-chain alkane-degrading culture (SCADC) was enriched from oil sands tailings and transferred several times with a mixture of C6, C7, C8 and C10 n-alkanes as the predominant organic carbon source, plus 2-methylpentane, 3-methylpentane and methylcyclopentane as minor components. Cultures produced ∼40% of the maximum theoretical methane during 18 months incubation while depleting the n-alkanes, 2-methylpentane and methylcyclopentane. Substrate depletion correlated with detection of metabolites characteristic of fumarate activation of 2-methylpentane and methylcyclopentane, but not n-alkane metabolites. During active methanogenesis with the mixed alkanes, reverse-transcription PCR confirmed the expression of functional genes (assA and bssA) associated with hydrocarbon addition to fumarate. Pyrosequencing of 16S rRNA genes amplified during active alkane degradation revealed enrichment of Clostridia (particularly Peptococcaceae) and methanogenic Archaea (Methanosaetaceae and Methanomicrobiaceae). Methanogenic cultures transferred into medium containing sulphate produced sulphide, depleted n-alkanes and produced the corresponding succinylated alkane metabolites, but were slow to degrade 2-methylpentane and methylcyclopentane; these cultures were enriched in Deltaproteobacteria rather than Clostridia. 3-Methylpentane was not degraded by any cultures. Thus, nominally methanogenic oil sands tailings harbour dynamic and versatile hydrocarbon-degrading fermentative syntrophs and sulphate reducers capable of degrading n-, iso- and cyclo-alkanes by addition to fumarate.


Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats

Young-Su Yang, Sung-Bae Lee, Seong-Jin Choi, Byoung-Seok Lee, Jeong-Doo Heo, Chang-Woo Song, Hyeon-Yeong Kim, Jong-Choon Kim, Kyuhong Lee
PMID: 24239891   DOI: 10.1016/j.fct.2013.11.001

Abstract

The aim of this study was to verify subchronic inhalation toxicity of methylcyclopentane (CAS No. 96-37-7) in Sprague-Dawley rats. Four groups of 10 rats of each gender were exposed to methylcyclopentane vapor by whole-body inhalation at concentrations of 0, 290, 1300, or 5870 ppm for 6h per day, 5 days/week over a 13-week period. During the study period, clinical signs, mortality, body weight, food consumption, ophthalmoscopy, urinalysis, hematology, serum biochemistry, gross pathology, organ weights, and histopathology were examined. Exposure-related clinical signs (salivation and rubbing) were observed in both genders of the 5870 ppm group. There was an increase in liver weight for both genders but the kidney weight was only higher in females than controls. However, no toxicologically significant changes were observed in body weight, food consumption, ophthalmoscopy, urinalysis, hematology, serum biochemistry, necropsy findings, or histopathology in any of the treatment groups. Under the present experimental conditions, the target organs were determined to be kidney and liver in rats. The no-observed-adverse-effect concentration was considered to be 1300 ppm/6h/day in rats.


Information on quantum states pervades the visible spectrum of the ubiquitous Au144(SR)60 gold nanocluster

H-Ch Weissker, H Barron Escobar, V D Thanthirige, K Kwak, D Lee, G Ramakrishna, R L Whetten, X López-Lozano
PMID: 24781134   DOI: 10.1038/ncomms4785

Abstract

Absorption spectra of very small metal clusters exhibit individual peaks that reflect the discreteness of their localized electronic states. With increasing size, these states develop into bands and the discrete absorption peaks give way to smooth spectra with, at most, a broad localized surface-plasmon resonance band. The widely accepted view over the last decades has been that clusters of more than a few dozen atoms are large enough to have necessarily smooth spectra. Here we show through theory and experiment that for the ubiquitous thiolate cluster compound Au144(SR)60 this view has to be revised: clearly visible individual peaks pervade the full near-IR, VIS and near-UV ranges of low-temperature spectra, conveying information on quantum states in the cluster. The peaks develop well reproducibly with decreasing temperature, thereby highlighting the importance of temperature effects. Calculations using time-dependent density-functional theory indicate the contributions of different parts of the cluster-ligand compound to the spectra.


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